2-Thiophenecarboxylic acid, 5-amino-3-cyclopropyl-, methyl ester

Description

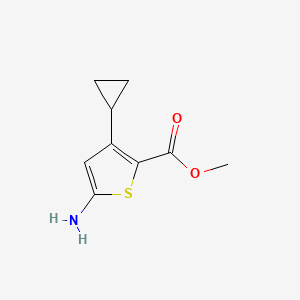

The compound 2-Thiophenecarboxylic acid, 5-amino-3-cyclopropyl-, methyl ester is a thiophene derivative characterized by a carboxylic acid methyl ester group at position 2, an amino group at position 5, and a cyclopropyl substituent at position 3 on the thiophene ring. Thiophene-based compounds are critical in pharmaceuticals, materials science, and industrial applications due to their structural versatility and bioactivity . The cyclopropyl group in this compound may enhance metabolic stability and influence hydrophobic interactions, making it a candidate for further pharmacological exploration .

Properties

IUPAC Name |

methyl 5-amino-3-cyclopropylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-12-9(11)8-6(5-2-3-5)4-7(10)13-8/h4-5H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFANQMDXOAIVJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401221483 | |

| Record name | Methyl 5-amino-3-cyclopropyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401221483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851443-16-8 | |

| Record name | Methyl 5-amino-3-cyclopropyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851443-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-3-cyclopropyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401221483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 5-amino-3-cyclopropyl-, methyl ester typically involves the esterification of 2-Thiophenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants to achieve the desired ester product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 5-amino-3-cyclopropyl-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Thiophenecarboxylic acid, 5-amino-3-cyclopropyl-, methyl ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 5-amino-3-cyclopropyl-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Key Observations :

- The cyclopropyl group in the target compound distinguishes it from analogs with nitro (), chloro (), or aryl () substituents. Cyclopropane rings are known to improve metabolic stability by resisting oxidative degradation, which could enhance bioavailability compared to nitro or chloro derivatives .

Pharmacological Activity

- Carticaine () and Articaine () are clinically used thiophene-based anesthetics. Their structures include amide and ester functionalities that facilitate rapid onset and metabolism. The target compound’s cyclopropyl group may reduce esterase-mediated hydrolysis, prolonging its activity compared to Articaine, which is metabolized to articainic acid within minutes .

- Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate () is a precursor for pharmaceuticals, highlighting the role of amino-thiophene esters in drug development. The target compound’s cyclopropyl group could modulate receptor binding affinity compared to chlorophenyl derivatives.

Physicochemical Properties

- Methyl esters generally exhibit higher volatility and lower melting points than ethyl esters .

- Corrosion Inhibition: Thiophene esters like 2-Thiophenecarboxylic acid methyl ester have demonstrated corrosion inhibition properties in electrochemical studies (). The target compound’s amino and cyclopropyl groups may enhance adsorption on metal surfaces compared to simpler analogs .

Biological Activity

Overview

2-Thiophenecarboxylic acid, 5-amino-3-cyclopropyl-, methyl ester (CAS No. 851443-16-8) is a compound characterized by a thiophene ring attached to a carboxylic acid ester and an amino group. Its molecular formula is with a molecular weight of approximately 197.28 g/mol . The unique structure, featuring a cyclopropyl group at the 3-position and an amino group at the 5-position, contributes to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that it may have anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation.

- Analgesic Effects : There is evidence supporting its analgesic properties, which could be beneficial in pain management.

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, indicating that this compound may also possess such activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship. Research has shown that modifications to the thiophene ring and substituents can significantly impact potency and efficacy. For example, the introduction of different groups at specific positions on the thiophene ring affects the compound's ability to inhibit various biological targets .

Comparative Analysis

To better understand the unique aspects of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-amino-thiophene-2-carboxylate | Thiophene ring, amino group | Lacks cyclopropyl substituent |

| 5-phenyl-2-thiophenecarboxylic acid methyl ester | Phenyl group instead of cyclopropyl | Different aromatic substitution |

| Methyl 3-(cyclopropyl)thiophene-2-carboxylate | Cyclopropyl at different position | No amino group present |

This table illustrates how the positioning of functional groups influences biological properties and reactivity.

Case Studies

- Anti-inflammatory Activity : In a study examining compounds structurally similar to 2-Thiophenecarboxylic acid derivatives, it was found that certain modifications led to significant reductions in inflammatory markers in vitro. This suggests potential therapeutic applications for inflammatory diseases.

- Antimicrobial Testing : A series of tests conducted on compounds related to thiophene derivatives demonstrated notable antimicrobial activity against various bacterial strains. The results indicated that modifications in the side chains could enhance efficacy against specific pathogens .

- Inhibition Studies : Further research into the inhibition of viral polymerases revealed that thiophene derivatives could effectively inhibit HCV NS5B polymerase activity. The study highlighted the importance of structural features in determining inhibitory potency .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-amino-3-cyclopropyl-substituted thiophene derivatives?

- Methodological Answer : Synthesis of cyclopropane-containing thiophene esters often requires careful control of reaction conditions to preserve the cyclopropane ring’s stability. For example, cyclopropane groups are sensitive to acidic or high-temperature environments, necessitating mild reagents like sodium acetate in acetic acid for reflux (as demonstrated in analogous syntheses of dihydrothiazole derivatives) . Cyclopropylmethyl precursors should be introduced via nucleophilic substitution or coupling reactions under inert atmospheres to avoid ring-opening side reactions.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Gas chromatography (GC) with polar cyanosilicone columns is recommended for analyzing ester derivatives, as these columns resolve geometric isomers and detect trace impurities . Additionally, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) should be used to confirm the presence of the cyclopropane ring (distinctive coupling patterns) and ester functionality. Mass spectrometry (MS) with exact mass analysis (e.g., 301.0784 Da for related analogs) can verify molecular weight .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow EC No. 1907/2006 guidelines: use fume hoods for ventilation, wear nitrile gloves, and avoid skin contact due to potential irritant properties . Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Environmental precautions include preventing drainage into waterways, as thiophene derivatives may persist in ecosystems .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s corrosion inhibition mechanism?

- Methodological Answer : Density functional theory (DFT) calculations can model adsorption energies and electron density distributions at metal surfaces, identifying active sites (e.g., amino and ester groups) responsible for inhibition. Pair these with electrochemical impedance spectroscopy (EIS) to validate theoretical predictions experimentally . For example, analogous methyl esters of 2-thiophenecarboxylic acid showed strong adsorption on iron surfaces via sulfur and oxygen heteroatoms .

Q. What strategies address contradictions in reported physical data (e.g., melting points)?

- Methodological Answer : Discrepancies in melting points (e.g., 134–136°C vs. 138°C for similar hydrazides) often arise from polymorphic forms or impurities. Recrystallization in mixed solvents (e.g., DMF/acetic acid) can isolate pure crystalline phases . Differential scanning calorimetry (DSC) should be employed to confirm phase transitions and ensure batch consistency .

Q. How does the cyclopropane substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropane ring’s strain energy can enhance reactivity in Suzuki-Miyaura couplings, but steric hindrance may limit access to catalytic sites. Use bulky palladium catalysts (e.g., XPhos Pd G3) to mitigate steric effects. Monitor ring-opening side reactions via H NMR, particularly in the presence of strong bases .

Q. What purification techniques are optimal for isolating this ester from byproducts?

- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates ester products from polar byproducts. For thermally sensitive compounds, use flash chromatography at reduced pressure. Recrystallization from ethanol/water mixtures improves purity for crystalline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.